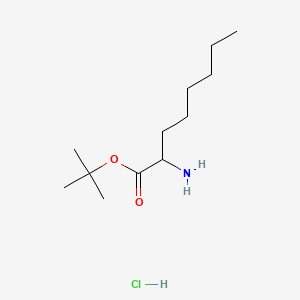![molecular formula C13H19N3O2S B6607258 tert-butylN-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate CAS No. 2839158-13-1](/img/structure/B6607258.png)
tert-butylN-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate is a chemical compound with the molecular formula C13H19N3O2S and a molecular weight of 281.38 g/mol. This compound is known for its role as a selective mGlu7 receptor antagonist, commonly referred to as ADX71743
準備方法
The synthesis of tert-butyl N-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropylamine under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Tert-butyl N-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidin-2-ylsulfanyl group can be replaced by other nucleophiles, leading to the formation of new derivatives.
科学的研究の応用
Tert-butyl N-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in modulating mGlu7 receptors, which are involved in various neurological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
作用機序
The mechanism of action of tert-butyl N-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate involves its interaction with mGlu7 receptors. By binding to these receptors, the compound modulates their activity, which can influence various signaling pathways in the nervous system. This modulation can lead to changes in neurotransmitter release and neuronal excitability, making it a potential candidate for therapeutic applications in neurological disorders.
類似化合物との比較
Tert-butyl N-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate can be compared with other mGlu7 receptor antagonists, such as:
ADX71743: Another selective mGlu7 receptor antagonist with similar chemical properties and applications.
MMPIP: A compound that also targets mGlu7 receptors but has a different chemical structure and mechanism of action.
AMN082: A selective mGlu7 receptor agonist that contrasts with the antagonistic properties of tert-butyl N-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate.
The uniqueness of tert-butyl N-{1-[(pyrimidin-2-ylsulfanyl)methyl]cyclopropyl}carbamate lies in its specific chemical structure, which imparts distinct properties and makes it a valuable tool in scientific research and potential therapeutic applications.
特性
IUPAC Name |
tert-butyl N-[1-(pyrimidin-2-ylsulfanylmethyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-12(2,3)18-11(17)16-13(5-6-13)9-19-10-14-7-4-8-15-10/h4,7-8H,5-6,9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWMEZNZHYROOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CSC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
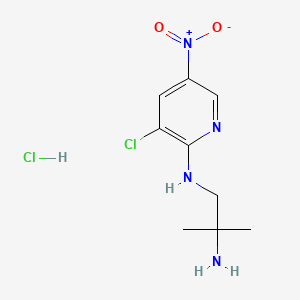
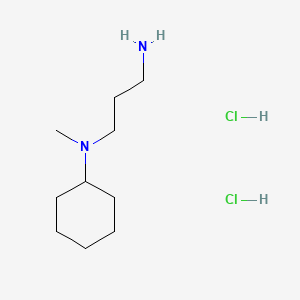
![1-[3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrobromide](/img/structure/B6607196.png)

![2-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}aceticacidhydrochloride](/img/structure/B6607207.png)
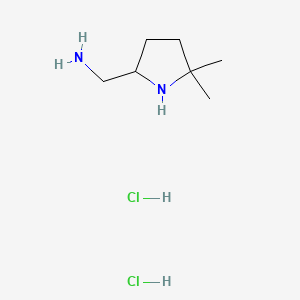
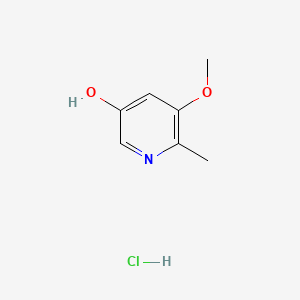
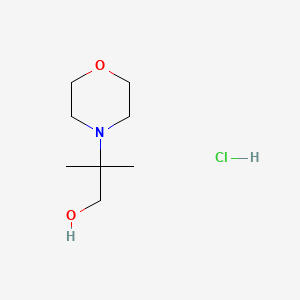
![3'-(2,4-diaminopyrimidin-5-yl)-3,5-dimethoxy-[1,1'-biphenyl]-4-ol](/img/structure/B6607240.png)

![3-{[(2-aminoethyl)sulfanyl]methyl}benzoicacidhydrochloride](/img/structure/B6607256.png)

![3-[(5-bromopyridin-3-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B6607265.png)
